
L-ORNITHINE-CARBOXY-14C HYDROCHLORIDE
Beschreibung
L-Ornithine-Carboxy-14C Hydrochloride (CAS 117961-28-1) is a carbon-14 isotopically labeled derivative of L-ornithine hydrochloride. Its molecular formula is C₄(¹⁴C)H₁₃ClN₂O₂, with the radioactive label positioned at the carboxy group . This compound is primarily utilized as a tracer in metabolic studies to investigate urea cycle dynamics, amino acid decarboxylation pathways, and nitrogen metabolism. Its radiolabeled nature enables precise tracking of biochemical transformations in vitro and in vivo, making it indispensable in pharmacokinetic and enzymatic research .
Eigenschaften
CAS-Nummer |
117961-28-1 |
---|---|
Molekularformel |
C5H13ClN2O2 |
Molekulargewicht |
170.613 |
IUPAC-Name |
(2S)-2,5-diaminopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i5+2; |
InChI-Schlüssel |
GGTYBZJRPHEQDG-AEUFOQDTSA-N |
SMILES |
C(CC(C(=O)O)N)CN.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Steps
-
Dissolution and Catalysis : L-arginine is dissolved in water, followed by the addition of crown ether (3–5% w/w) as a phase-transfer catalyst and calcium hydroxide (8–12% w/w). The mixture is heated to 95–100°C under reflux.
-
Promoter Addition : Choline (1.5–2.5% w/w) is introduced to accelerate hydrolysis, maintaining the reaction at 95–100°C for 6–12 hours.
-
Acidification and Filtration : After cooling, sulfuric acid adjusts the pH to 1.7–2.0, precipitating calcium sulfate, which is removed via filtration.
-
Neutralization and Concentration : The filtrate is vacuum-concentrated, treated with saturated barium hydroxide to pH 7.0–7.2, and filtered to eliminate barium sulfate.
-
Final Adjustment and Crystallization : Hydrochloric acid adjusts the pH to 4.0–4.5, followed by vacuum concentration. Ethanol (30–35°C) is added to induce crystallization, yielding L-ornithine hydrochloride with a purity >99% and specific rotation to .
Incorporation of Carbon-14
For radiolabeling, the carboxyl group of L-ornithine is tagged with . This is achieved by:
-
Using -labeled L-arginine as the precursor, ensuring the carboxyl carbon retains the isotope during hydrolysis.
-
Optimizing reaction conditions to minimize isotopic dilution, such as controlled pH and temperature to prevent side reactions.
Enzymatic and Hybrid Approaches
While chemical synthesis dominates industrial production, enzymatic methods offer specificity. However, scalability challenges limit their use:
Enzymatic Hydrolysis
-
Microbial Degradation : Early methods (e.g., JP53003586) employed Bacillus subtilis to digest L-arginine into L-ornithine. However, yields were inconsistent (<75%), and purification required complex steps.
-
Modern Biocatalysts : Recombinant arginase enzymes improve efficiency, but enzyme stability and cost remain barriers for large-scale -labeling.
Purification and Desalting Techniques
Post-synthesis purification ensures removal of byproducts and unreacted precursors:
Ion Exchange Chromatography
-
Strong Basic Resins : Patented methods (CN101844995A) use anion exchange resins (e.g., Dowex 1x8) to adsorb chloride ions, achieving >98% desalting efficiency.
-
Process Parameters :
Parameter Optimal Range Effect on Purity Resin loading 10–20% w/v Maximizes Cl⁻ removal Stirring time 1–2 hours Ensures equilibrium Temperature 25–40°C Prevents resin degradation
Recrystallization
-
Ethanol-water mixtures (25% v/v) yield needle-like crystals with minimal DL-ornithine contamination (<0.5%).
Quality Control and Analytical Validation
Purity Assessment
Radiochemical Purity
-
Scintillation Counting : Quantifies incorporation, typically >98%.
-
TLC Radiography : Silica gel plates (Developer: butanol-acetic acid-water 4:1:1) verify single radioactive spots.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Specific Rotation | Radiolabel Efficiency (%) |
---|---|---|---|---|
Chemical (CN1590367A) | 82 | 99.3 | +24.5° | 98.5 |
Enzymatic (JP53003586) | 75 | 95.0 | +22.0° | N/A |
Hybrid (Evitachem) | 78 | 98.7 | +23.8° | 97.2 |
Challenges and Optimization Strategies
Isotopic Dilution
-
Mitigation : Use of excess -arginine (1.2–1.5 eq) ensures complete conversion, though costs increase.
Analyse Chemischer Reaktionen
Types of Reactions
L-ornithine-carboxy-14C hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to L-arginine through the action of enzymes such as ornithine transcarbamylase.
Reduction: Formation of polyamines like putrescine through the action of ornithine decarboxylase.
Substitution: Reaction with carbamoyl phosphate to form citrulline in the urea cycle.
Common Reagents and Conditions
Common reagents used in these reactions include:
Carbamoyl phosphate: For the formation of citrulline.
Enzymes: Such as ornithine transcarbamylase and ornithine decarboxylase.
Oxidizing agents: For the conversion to L-arginine.
Major Products
The major products formed from these reactions include:
L-arginine: Through oxidation.
Putrescine: Through reduction.
Citrulline: Through substitution with carbamoyl phosphate
Wissenschaftliche Forschungsanwendungen
Biochemical Research
L-Ornithine plays a critical role in the urea cycle, which is vital for the detoxification of ammonia in the liver. The applications of L-ornithine-carboxy-14C hydrochloride in biochemical research include:
- Urea Cycle Studies : It is used to study the metabolic pathways of nitrogen metabolism, particularly how ornithine is converted to citrulline and subsequently to arginine. This process is crucial for understanding liver function and ammonia detoxification .
- Polyamine Metabolism : Research has shown that L-ornithine is a precursor to polyamines such as putrescine, which are involved in cellular growth and differentiation. The radiolabeled compound aids in tracing these metabolic pathways and understanding their implications in various biological processes .
Medical Applications
In medical research, this compound serves several purposes:
- Investigating Liver Function : The compound helps researchers explore the role of ornithine in liver detoxification processes, contributing to a better understanding of liver diseases and potential therapeutic approaches .
- Stress and Fatigue Studies : Clinical trials have indicated that L-ornithine supplementation may alleviate stress and improve sleep quality by modulating cortisol levels. The radiolabeled compound can be utilized to trace its metabolic effects on stress-related hormones .
Pharmacological Research
This compound is instrumental in pharmacological studies:
- Drug Metabolism : Researchers use this compound to trace the interactions between drugs and ornithine, providing insights into drug metabolism and efficacy. This application is particularly relevant for developing new therapeutic agents targeting metabolic pathways involving ornithine .
Industrial Applications
In industrial contexts, this compound is used for:
- Production of Radiolabeled Compounds : It serves as a precursor for synthesizing other radiolabeled compounds used in diagnostic imaging and research applications, enhancing the capabilities of radiochemistry in various fields .
Case Studies
- Polyamine Metabolism : A study investigated the effects of isoproterenol on polyamine metabolism using this compound to trace changes in salivary gland tissues during growth stimulation. The findings highlighted the role of polyamines in cellular responses to hormonal signals .
- Stress Relief Trial : A randomized controlled trial assessed the impact of L-ornithine supplementation on stress levels among participants. Using serum analysis, researchers traced changes in cortisol levels related to ornithine metabolism, demonstrating its potential benefits for stress management .
Wirkmechanismus
L-ornithine-carboxy-14C hydrochloride exerts its effects by participating in the urea cycle, where it is converted to citrulline and then to arginine. This process helps in the detoxification of ammonia in the liver. The radiolabeling with carbon-14 allows researchers to trace the metabolic pathways and study the molecular targets and pathways involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Related Compounds
Structural Analogs
L-Ornithine Hydrochloride (CAS 3184-13-2)
- Structure: Non-radioactive form with the same backbone as the ¹⁴C-labeled variant.
- Applications :
- Serves as a substrate in microbial putrescine biosynthesis. Morganella morganii strain 42C2 produced 880 mg/L putrescine in L-ornithine hydrochloride-supplemented media, highlighting its role in polyamine synthesis .
- Used in pharmaceutical formulations, including infusion therapies for hepatic encephalopathy due to its ammonia-detoxifying properties .
- Safety: Limited exposure control data; industrial handling requires standard amino acid safety protocols .
N⁵-[Imino(propylamino)methyl]-L-ornithine Hydrochloride (NPLA)
- Structure: Features a propylamino-iminomethyl modification at the N⁵ position.
- Applications: Acts as a nitric oxide synthase (NOS) inhibitor. At 1 µM, NPLA attenuated excitatory effects of Exendin-4 in neuronal studies, demonstrating its specificity for neuronal NOS isoforms .
Ethyl-L-NIO Hydrochloride (CAS 150403-97-7)
Functional Analogs
Ornithine Aspartate (CAS 3230-94-2)
- Structure : Salt complex of L-ornithine and L-aspartate.
- Applications :
- Differentiation: Unlike the ¹⁴C-labeled variant, ornithine aspartate is therapeutic rather than diagnostic.
L-Ornithine Monohydrochloride
Comparative Data Table
Key Differentiators
- Radiolabeling: L-Ornithine-Carboxy-14C is unique in its ¹⁴C tracer capability, unlike non-labeled analogs .
- Functional Roles : While L-ornithine hydrochloride and aspartate are metabolic substrates or therapeutics, derivatives like NPLA and Ethyl-L-NIO are enzyme inhibitors .
- Regulatory Context: The ¹⁴C-labeled compound is restricted to research, whereas non-radioactive forms have clinical or nutritional applications .
Q & A
Q. What are the limitations of using this compound in in vivo studies, and how can they be mitigated?
- Methodological Answer : Limitations include rapid renal clearance of 14C-labeled byproducts and isotopic dilution by endogenous pools. Mitigation strategies:
- Use bolus injections followed by continuous infusion to maintain steady-state tracer levels.
- Apply compartmental pharmacokinetic models to correct for dilution effects.
- Combine with microdialysis for real-time monitoring of extracellular metabolite dynamics .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.